molecular formula C22H21ClN4OS B4623587 3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone

3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone

Cat. No. B4623587
M. Wt: 424.9 g/mol
InChI Key: FDURNTNTLACHLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, such as 3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone, typically involves multi-step chemical reactions. Starting materials like substituted anthranilic acids and acetic anhydride are often used to construct the quinazolinone core through cyclization and condensation reactions. Ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates, for instance, have been synthesized through a series of reactions involving substituted quinazolinone nuclei (Maggio et al., 2001).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a quinazolinone nucleus, which may be substituted at various positions to modify the compound's physical and chemical properties. Techniques such as X-ray crystallography, NMR, and mass spectrometry are commonly employed to elucidate the structure of these compounds. For example, the structure of certain pyrazolo[5,1-c][1,2,4]triazine derivatives, which share a similar heterocyclic framework with quinazolinones, was confirmed by X-ray analysis (Ledenyova et al., 2018).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including cyclization, condensation, and substitution reactions, to introduce different functional groups into the molecule. These reactions are critical for modifying the compound's biological activity and solubility. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, leading to the formation of novel formamide derivatives (Ledenyova et al., 2018).

Scientific Research Applications

Synthesis and Pharmacological Studies

Research has focused on the synthesis of quinazolinone derivatives and their pharmacological evaluation. For example, Maggio et al. (2001) synthesized several new ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates and screened them for analgesic and anti-inflammatory activities, finding some compounds showed appreciable anti-inflammatory activity with very low ulcerogenic index Maggio et al., 2001.

Reaction Mechanisms and Novel Syntheses

Ledenyova et al. (2018) explored the unexpected reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing a complex mechanism involving ANRORC rearrangement Ledenyova et al., 2018.

Biological Activity

The biological activity of quinazolinone derivatives has been a significant area of interest. For instance, Párkányi and Schmidt (2000) synthesized new 2-methyl-4(3H)-quinazolinones with potential biological activity, highlighting the importance of structural modifications for enhancing biological effects Párkányi & Schmidt, 2000.

Antimicrobial Activity

Abu-Hashem (2018) focused on the synthesis of substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones from visnagenone or khellinone, evaluating their antimicrobial activity against various bacteria and fungi. This work illustrates the potential of quinazolinone derivatives in antimicrobial drug discovery Abu-Hashem, 2018.

Anticonvulsant Activity

Kornet et al. (1984) synthesized 3-amino-3,4-dihydro-2(1H)-quinazolinones and evaluated them for anticonvulsant activity, identifying compounds with significant efficacy in animal models Kornet et al., 1984.

properties

IUPAC Name

3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[(2,5-dimethylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4OS/c1-15-7-8-16(2)17(11-15)14-29-22-25-20-6-4-3-5-19(20)21(28)27(22)10-9-26-13-18(23)12-24-26/h3-8,11-13H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDURNTNTLACHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)sulfanyl]quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone
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3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone
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3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone
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3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone
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3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone

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